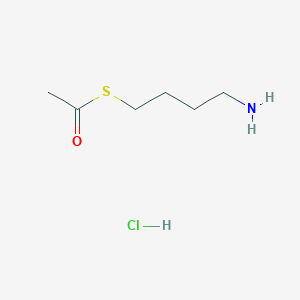![molecular formula C8H16ClNO B6284050 6-azaspiro[3.5]nonan-1-ol hydrochloride CAS No. 1823916-44-4](/img/new.no-structure.jpg)
6-azaspiro[3.5]nonan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-azaspiro[3.5]nonan-1-ol hydrochloride is a spirocyclic compound with the molecular formula C9H17NO.HCl. It was first synthesized by the GlaxoSmithKline company and is commonly referred to as GSK-3 inhibitor VIII. This compound selectively inhibits glycogen synthase kinase 3 (GSK-3) at low nanomolar concentrations. GSK-3 is a multifunctional kinase that plays a critical role in many cellular processes, including metabolism, cell-cycle progression, gene transcription, and cell fate determination.
Preparation Methods
The synthesis of 6-azaspiro[3.5]nonan-1-ol hydrochloride involves the reaction of (3S)-3-aminopiperidine with cyclopentanone in the presence of sodium hydride and diisopropylamine to produce the spirocyclic intermediate. The intermediate is then hydrolyzed using hydrochloric acid to yield this compound. Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
6-azaspiro[3.5]nonan-1-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-azaspiro[3.5]nonan-1-ol hydrochloride has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s ability to inhibit GSK-3 makes it valuable in studying cellular processes and signaling pathways.
Medicine: Due to its inhibitory effects on GSK-3, it has potential therapeutic applications in treating diseases such as Alzheimer’s, diabetes, and cancer.
Industry: It is used in the development of new pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The mechanism of action of 6-azaspiro[3.5]nonan-1-ol hydrochloride involves the selective inhibition of glycogen synthase kinase 3 (GSK-3). By inhibiting GSK-3, the compound affects various cellular processes, including metabolism, cell-cycle progression, gene transcription, and cell fate determination. The molecular targets and pathways involved include the Wnt signaling pathway, insulin signaling pathway, and other pathways regulated by GSK-3.
Comparison with Similar Compounds
6-azaspiro[3.5]nonan-1-ol hydrochloride is unique due to its spirocyclic structure and selective inhibition of GSK-3. Similar compounds include:
6-azaspiro[3.5]nonan-2-ol hydrochloride: Another spirocyclic compound with similar structural characteristics but different biological activities.
7-azaspiro[3.5]nonan-2-ol hydrochloride: A related compound with a different position of the nitrogen atom in the spirocyclic ring.
These similar compounds highlight the structural diversity and potential for varied biological activities within the class of spirocyclic compounds.
Properties
CAS No. |
1823916-44-4 |
|---|---|
Molecular Formula |
C8H16ClNO |
Molecular Weight |
177.67 g/mol |
IUPAC Name |
6-azaspiro[3.5]nonan-3-ol;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c10-7-2-4-8(7)3-1-5-9-6-8;/h7,9-10H,1-6H2;1H |
InChI Key |
DYVLYXMDHXLGQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC2O)CNC1.Cl |
Purity |
90 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



